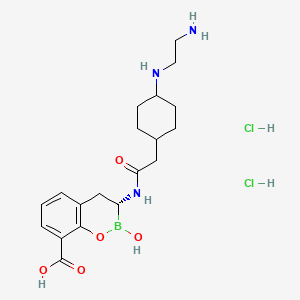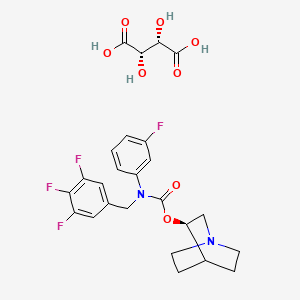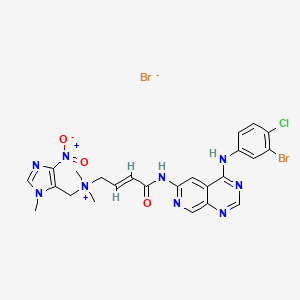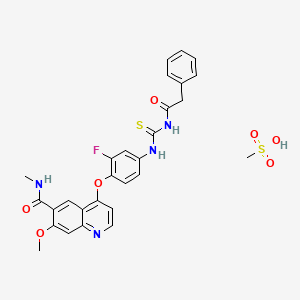
t-Boc-N-amido-PEG5-NHS ester
Übersicht
Beschreibung
T-Boc-N-amido-PEG5-NHS ester is a PEG derivative containing a Boc-protected amine group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
The synthesis of t-Boc-N-amido-PEG5-NHS ester involves the use of a Boc-protected amine group and an NHS ester group . The Boc group can be deprotected under mildly acidic conditions to form a free amine .Molecular Structure Analysis
The molecular formula of t-Boc-N-amido-PEG5-NHS ester is C22H38N2O11 . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3- [2- [2- [2- [2- [2- [ (2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate .Chemical Reactions Analysis
The NHS ester group in t-Boc-N-amido-PEG5-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The Boc group can be deprotected under mildly acidic conditions to form a free amine .Physical And Chemical Properties Analysis
T-Boc-N-amido-PEG5-NHS ester has a molecular weight of 506.55 g/mol . It is soluble in DMSO . The compound appears as a pale yellow oily matter . It should be stored at 2-8°C for short term (days to weeks) or -20°C for long term (months to years) .Wissenschaftliche Forschungsanwendungen
Protein Labeling
t-Boc-N-amido-PEG5-NHS ester: is commonly used in the labeling of proteins. The NHS ester group reacts with primary amines in proteins to form stable amide bonds, allowing for the attachment of PEG chains . This process is crucial for increasing the solubility and stability of proteins, as well as reducing immunogenicity when used in therapeutic applications.
Drug Delivery Systems
In drug delivery, t-Boc-N-amido-PEG5-NHS ester serves as a linker to attach therapeutic agents to carriers like nanoparticles. The hydrophilic PEG spacer enhances the water solubility of the compound, which is beneficial for creating more efficient drug delivery systems .
Antibody-Drug Conjugates (ADCs)
This compound is instrumental in the synthesis of ADCs. By facilitating the conjugation of cytotoxic drugs to antibodies, t-Boc-N-amido-PEG5-NHS ester enables targeted delivery of cancer therapies, minimizing the impact on healthy cells .
Surface Modification
The PEGylated compound can be used to modify the surface of various materials, such as medical devices or biosensors. This modification can improve biocompatibility and resistance to protein fouling .
Oligonucleotide Conjugation
t-Boc-N-amido-PEG5-NHS ester: is also used in the conjugation of oligonucleotides. The PEG spacer increases the molecule’s solubility and can help in the delivery of oligonucleotide-based therapeutics .
Small Molecule Modification
The compound can act as a building block for the synthesis of small molecules. It’s particularly useful in chemical biology and medicinal chemistry for the creation of tool compounds that require ligation .
Wirkmechanismus
Target of Action
The primary targets of t-Boc-N-amido-PEG5-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function, gene expression, and cellular signaling.
Mode of Action
t-Boc-N-amido-PEG5-NHS ester interacts with its targets through its NHS ester group, which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The Boc-protected amine group can be deprotected under mildly acidic conditions to form a free amine . This interaction results in the modification of the target molecules, potentially altering their function or properties.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of t-Boc-N-amido-PEG5-NHS ester. For instance, the Boc group in the compound can be deprotected to form a free amine under mildly acidic conditions . Therefore, the pH of the environment could potentially impact the compound’s activity. Additionally, the compound is soluble in DMSO and should be stored at 2-8°C for short term or -20°C for long term , indicating that the solvent and temperature can also affect its stability.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O11/c1-22(2,3)34-21(28)23-7-9-30-11-13-32-15-17-33-16-14-31-12-10-29-8-6-20(27)35-24-18(25)4-5-19(24)26/h4-17H2,1-3H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVPAOUCTNORCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-amido-PEG5-NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)


